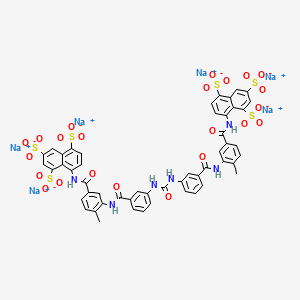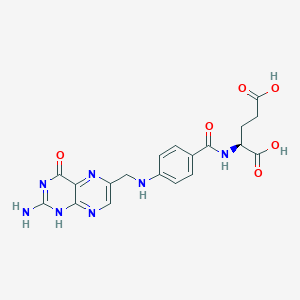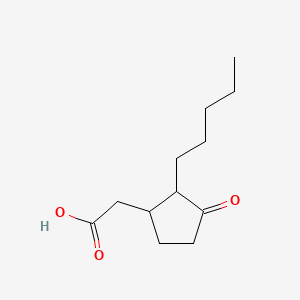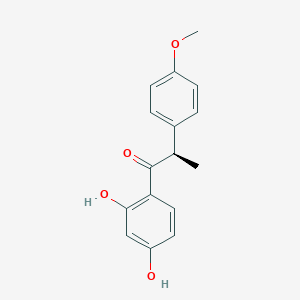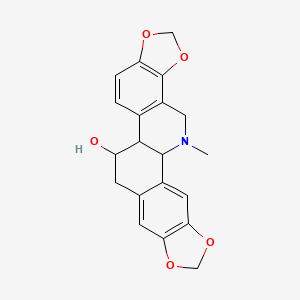
(-)-Chelidonine
Vue d'ensemble
Description
Chelidonine (+) is a natural product found in Sarcocapnos baetica, Sarcocapnos saetabensis, and other organisms with data available.
Applications De Recherche Scientifique
Inhibition of Cytochrome P450 Enzymes: (-)-Chelidonine exhibits inhibitory effects on human cytochrome P450 enzymes, particularly CYP2D6. It acts as a mechanism-based inactivator of CYP2D6, which could result in potential drug-drug interactions (Liu, Cui, Peng, Ji, & Zheng, 2018).
Antitumor Properties: Research shows that this compound interferes with tubulin polymerization, causing G2/M arrest in cancer cells and activation of the stress-activated protein kinase/jun kinase pathway. This mechanism suggests its potential use as an antitumor agent (Panzer, Joubert, Bianchi, Hamel, & Seegers, 2001).
Pharmacological Activities: this compound has demonstrated a range of pharmacological activities, including antitumor, analgesic, antibacterial, and spasmolysis activities. Its antitumor activity has garnered increasing attention (Zou, 2014).
Metabolic Activation: this compound undergoes metabolic activation to form oxidative metabolites, which may be responsible for its P450 enzyme inhibition. This study helps understand the mechanisms of this compound-induced P450 inhibition (Liu, Peng, Zhang, Guo, Ji, & Zheng, 2019).
Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. It interferes with the TLR4/NF-κB signaling pathway, indicating its potential in treating inflammatory conditions (Liao, He, Yi, Xiang, & Ding, 2018).
Antimicrotubule Properties: this compound, along with other related alkaloids, has been found to inhibit tubulin polymerization. This action could explain its pharmacological effects, including those related to microtubule function inhibition (Wolff & Knipling, 1993).
Drug Delivery Potential: Nanoparticle encapsulation of this compound enhances its bioavailability and anti-cancer potential. This approach could improve the therapeutic index of this compound for cancer treatment (Hamidia, Shahanipour, Talebian, & Monajemi, 2021).
Efficacy in Asthma Treatment: this compound demonstrates potential as a novel anti-asthma therapeutic by suppressing airway inflammation and cytokine production through the STAT6 and Foxp3 pathways (Kim, Hong, & Lee, 2015).
Induction of Multiple Cell Death Mechanisms: In MCF-7 breast cancer cells, this compound triggers multiple cell death mechanisms, including apoptosis and autophagy. It also influences telomerase activity and cellular senescence (Noureini & Esmaili, 2014).
Influence on Tyrosine Kinase Activity: this compound has been found to modulate tyrosine kinase activity in various cell lines, indicating its potential role in cell cycle regulation and signal transduction (Joubert, Lottering, & Panzer, 2004).
Propriétés
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871663 | |
| Record name | CERAPP_61075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Dimethylamino-benzylamino)-[1,4]naphthoquinone](/img/structure/B7790322.png)
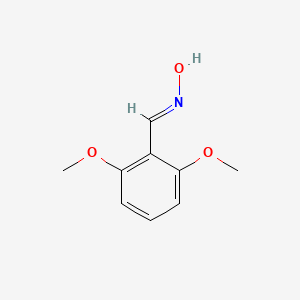
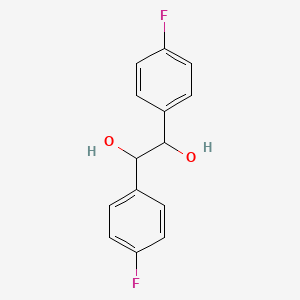
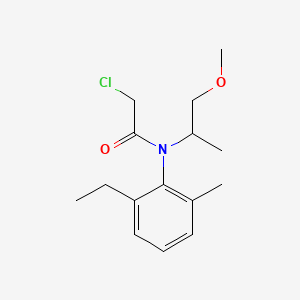
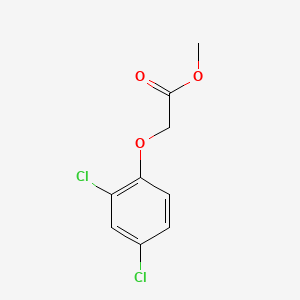


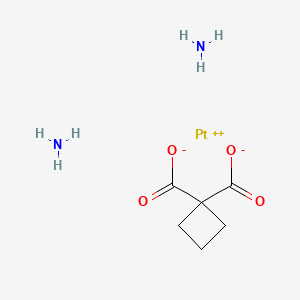
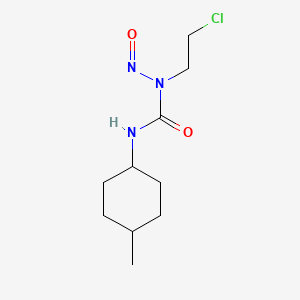
![rel-(3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-acetoxy-3a-ethyl-9-((5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indoliz](/img/structure/B7790364.png)
